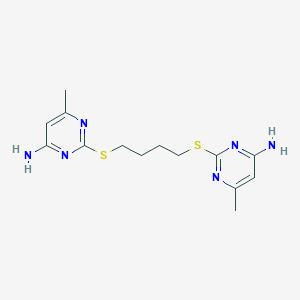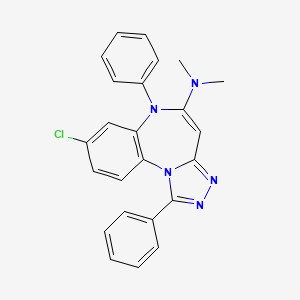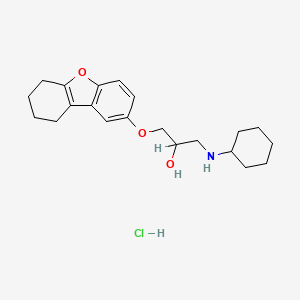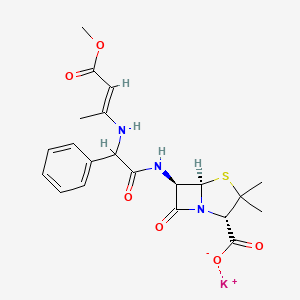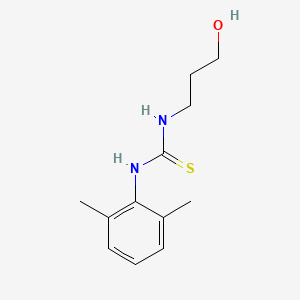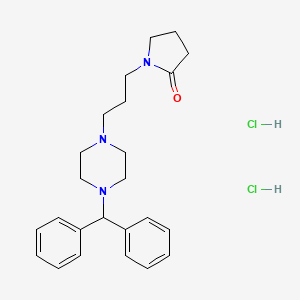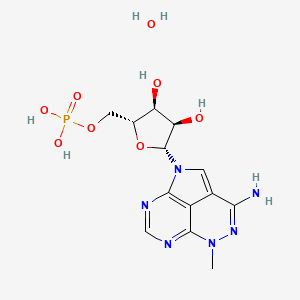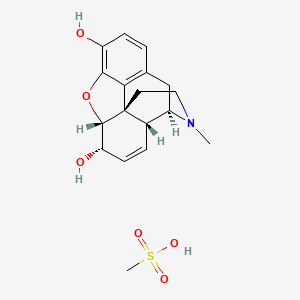
Morphine mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphine mesylate is a salt form of morphine, an opioid analgesic derived from the opium poppy. Morphine is known for its potent pain-relieving properties and has been used in clinical settings for the management of severe pain. This compound is specifically formulated to enhance the solubility and stability of morphine, making it suitable for various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morphine mesylate involves the reaction of morphine with methanesulfonic acid. The process typically includes the following steps:
Morphine Extraction: Morphine is extracted from opium poppy latex through a series of chemical processes involving acid-base extraction and purification.
Reaction with Methanesulfonic Acid: Morphine is reacted with methanesulfonic acid under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-Scale Extraction: Morphine is extracted from opium poppy latex in large quantities using industrial-scale equipment.
Purification: The extracted morphine is purified to remove impurities and by-products.
Reaction with Methanesulfonic Acid: The purified morphine is reacted with methanesulfonic acid in large reactors to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Morphine mesylate undergoes various chemical reactions, including:
Oxidation: Morphine can be oxidized to form morphinone, a key intermediate in the synthesis of other opioid derivatives.
Reduction: Reduction of morphine can yield dihydromorphine, which has different pharmacological properties.
Substitution: Morphine can undergo substitution reactions to form various derivatives, such as codeine and thebaine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as methyl iodide and acetic anhydride are used for substitution reactions.
Major Products
Morphinone: Formed through oxidation.
Dihydromorphine: Formed through reduction.
Codeine and Thebaine: Formed through substitution reactions.
Applications De Recherche Scientifique
Morphine mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various opioid derivatives.
Biology: Studied for its effects on opioid receptors and its role in pain management.
Medicine: Used in clinical research to develop new analgesic formulations and to study the pharmacokinetics and pharmacodynamics of opioids.
Industry: Employed in the pharmaceutical industry for the production of pain-relief medications
Mécanisme D'action
Morphine mesylate exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects of morphine. Upon binding, morphine activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters such as dopamine. This results in pain relief and a sense of euphoria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Codeine: A less potent opioid analgesic derived from morphine.
Thebaine: An opioid alkaloid that serves as a precursor for the synthesis of other opioids.
Oxycodone: A semi-synthetic opioid derived from thebaine, known for its potent analgesic effects.
Hydromorphone: A hydrogenated ketone of morphine, with higher potency and faster onset of action
Uniqueness of Morphine Mesylate
This compound is unique due to its enhanced solubility and stability compared to morphine. This makes it more suitable for pharmaceutical formulations, allowing for more efficient drug delivery and better patient outcomes .
Propriétés
Numéro CAS |
335328-17-1 |
|---|---|
Formule moléculaire |
C18H23NO6S |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;methanesulfonic acid |
InChI |
InChI=1S/C17H19NO3.CH4O3S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H3,(H,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |
Clé InChI |
MHEMFNFIWLUDDJ-VYKNHSEDSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CS(=O)(=O)O |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


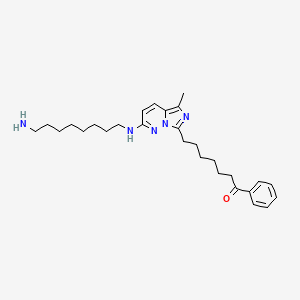
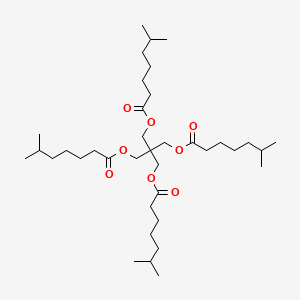
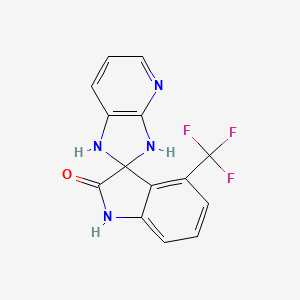
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)

